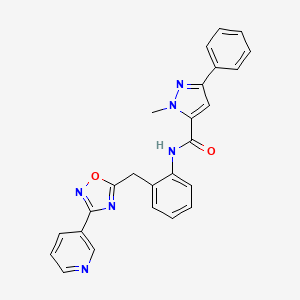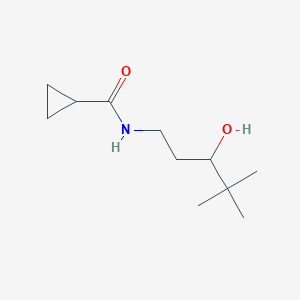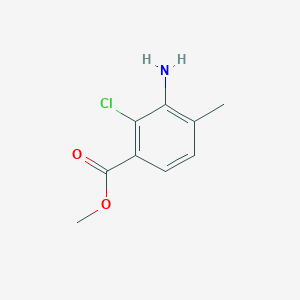
1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is particularly interesting due to its potential biological and pharmaceutical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate, often involves the reaction of phenols with β-ketoesters in the presence of catalysts . For instance, the synthesis can be carried out by reacting 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .
Industrial Production Methods
Industrial production methods for coumarin derivatives typically involve large-scale organic synthesis techniques. These methods often use green chemistry principles, such as employing green solvents and catalysts to minimize environmental impact . The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: Coumarin derivatives can be oxidized to form quinones and other oxidized products.
Reduction: Reduction reactions can convert coumarins to dihydrocoumarins or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Reaction conditions often involve the use of solvents such as ethanol, acetone, or water, and catalysts like potassium carbonate or lipase in ionic liquids .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins . Substitution reactions can result in a variety of substituted coumarins with different functional groups .
Aplicaciones Científicas De Investigación
1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like DNA gyrase and cyclooxygenase, which are involved in bacterial replication and inflammation, respectively . The compound may also interact with cellular receptors and signaling pathways to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate include:
2-oxo-2H-chromene-3-carbonitriles: Known for their antimicrobial and antioxidant properties.
Coumarinyl chalcones: Exhibiting significant antioxidant potential.
Indole derivatives: Possessing various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
dimethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO8/c1-27-16-6-4-5-11-9-14(21(26)30-17(11)16)18(23)22-15-10-12(19(24)28-2)7-8-13(15)20(25)29-3/h4-10H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVIXGYVSMCITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2660312.png)
![(E)-3,5-dimethoxy-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2660313.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2660315.png)



![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)
![2-(2-chlorophenyl)-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2660322.png)



![N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660332.png)
